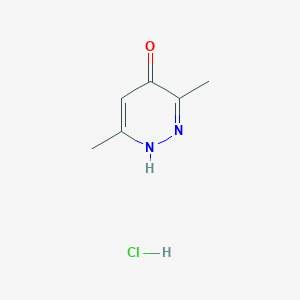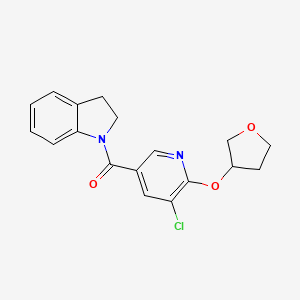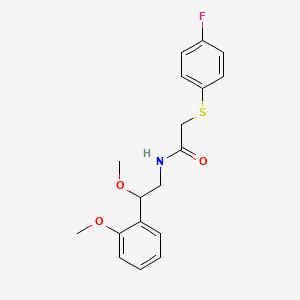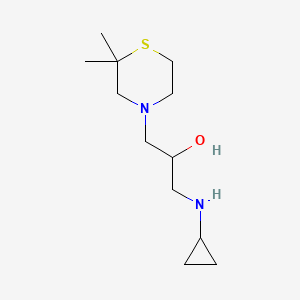![molecular formula C19H17F3N2O5S B2750541 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 954609-22-4](/img/structure/B2750541.png)
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a complex organic compound known for its notable biological activity and versatile applications across various scientific fields. Its unique structural features include a benzo[d][1,3]dioxol ring, a pyrrolidinone moiety, and a trifluoromethylbenzenesulfonamide group, contributing to its reactivity and utility.
Mechanism of Action
Target of Action
The primary targets of this compound are ATP-binding cassette transporters . These transporters play a crucial role in cellular processes, including the transport of various molecules across extra- and intra-cellular membranes .
Mode of Action
This compound acts as a modulator of ATP-binding cassette transporters . It interacts with these targets, potentially altering their function and leading to changes in the transport of molecules across cellular membranes .
Biochemical Pathways
Given its interaction with atp-binding cassette transporters, it’s likely that it impacts pathways involving the transport of molecules across cellular membranes .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific ATP-binding cassette transporters it modulates . By altering the function of these transporters, the compound could potentially affect a wide range of cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step processes including key transformations such as condensation reactions, nucleophilic substitutions, and cyclization. Precise reaction conditions like temperature, solvent choice, and reagent ratios are crucial for optimizing yield and purity.
Industrial Production Methods: Industrial production may employ scalable techniques such as continuous flow synthesis to maintain consistent quality and maximize output. Advanced methods like microwave-assisted synthesis could also be utilized to enhance reaction rates and efficiency.
Chemical Reactions Analysis
Types of Reactions It Undergoes: N-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: : Can be subjected to oxidizing agents to form sulfonic acid derivatives.
Reduction: : Undergoes reduction to form amine derivatives.
Substitution: : Halogenation or nitration reactions can introduce new functional groups into the aromatic rings.
Common Reagents and Conditions Used
Oxidation: : Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA)
Reduction: : Lithium aluminum hydride (LiAlH4), hydrogen gas over palladium
Substitution: : Halogens like chlorine, bromine, with catalysts such as iron(III) chloride
Major Products Formed
Sulfonic acids
Amines
Various substituted aromatic compounds
Scientific Research Applications
Chemistry
Serves as a building block for synthesizing complex molecules.
Utilized in designing ligands for coordination chemistry.
Biology
Acts as a probe in studying enzyme inhibition and protein-ligand interactions.
Used in the development of bioactive compounds.
Medicine
Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry
Employed in the manufacture of specialty chemicals and intermediates for pharmaceuticals.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: Compared to similar compounds, N-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide offers a unique combination of functional groups, enhancing its reactivity and versatility.
List of Similar Compounds
N-(1-benzodioxol-5-yl)pyrrolidine-3-carboxamide
N-(2-trifluoromethyl)benzenesulfonamide derivatives
Benzo[d][1,3]dioxole-containing sulfonamides
Hope this gives you a good understanding of the compound and its various facets!
Properties
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O5S/c20-19(21,22)14-3-1-2-4-17(14)30(26,27)23-9-12-7-18(25)24(10-12)13-5-6-15-16(8-13)29-11-28-15/h1-6,8,12,23H,7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBSVAMPOFQUDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNS(=O)(=O)C4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Oxaspiro[4.5]decan-8-ol](/img/structure/B2750467.png)
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B2750469.png)


![1-[1-(1-Butyl-1H-indol-2-yl)-2-phenylethyl]-1H-1,2,3-benzotriazole](/img/structure/B2750474.png)
![N-(furan-2-ylmethyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2750477.png)



